molecular formula C12H10F2O2 B11883178 2-(Difluoromethoxy)-8-methoxynaphthalene

2-(Difluoromethoxy)-8-methoxynaphthalene

Cat. No.: B11883178
M. Wt: 224.20 g/mol
InChI Key: GROIODYMOKEMDH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-8-methoxynaphthalene is a chemical compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method involves the reaction of 8-methoxynaphthalene with a difluoromethylating agent under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers or difluoromethyl halides in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability. The methoxy group may contribute to the compound’s binding affinity to target proteins or enzymes, influencing its biological activity .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

7-(difluoromethoxy)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-5-6-9(7-10(8)11)16-12(13)14/h2-7,12H,1H3

InChI Key

GROIODYMOKEMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)OC(F)F

Origin of Product

United States

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